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molecular formula C4H7ClN4S B8286580 1-methyl-5-(2-chloroethylthio)-1H-tetrazole

1-methyl-5-(2-chloroethylthio)-1H-tetrazole

Cat. No. B8286580
M. Wt: 178.64 g/mol
InChI Key: AYGUIYYMVVKYDO-UHFFFAOYSA-N
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Patent
US05053411

Procedure details

When an equivalent amount of 1-methyl-5-(2-chloroethylthio)-1H-tetrazole is substituted for 3,5-diethoxycarbonyl-1H-pyrazole and an equivalent amount of 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 4, 2-(1-methyl-5-(2-chloroethylthio)-1H-tetrazol-5-yl)ethyl chloride is isolated after column chromatography 1-methyl-5-(2-chloroethylthio)-1H-tetrazole, Aldrich, 59%, A).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([S:7][CH2:8][CH2:9][Cl:10])=[N:5][N:4]=[N:3]1.C(OC(C1C=C(C(OCC)=O)NN=1)=O)C.Br[CH2:27][CH2:28][Cl:29].BrCCBr>>[CH3:1][N:2]1[C:6]([CH2:27][CH2:28][Cl:29])([S:7][CH2:8][CH2:9][Cl:10])[N:5]=[N:4][NH:3]1.[CH3:1][N:2]1[C:6]([S:7][CH2:8][CH2:9][Cl:10])=[N:5][N:4]=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=NN=C1SCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NNC(=C1)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=NN=C1SCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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